(2R)-2-(Dimethylamino)propane-1-thiol
Overview
Description
(2R)-2-(Dimethylamino)propane-1-thiol is a useful research compound. Its molecular formula is C5H13NS and its molecular weight is 119.23 g/mol. The purity is usually 95%.
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Biological Activity
(2R)-2-(Dimethylamino)propane-1-thiol, also known as DMAPT, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : C5H13NOS
- Molecular Weight : 117.23 g/mol
- IUPAC Name : this compound
This thiol compound features a dimethylamino group, which enhances its reactivity and biological interactions.
Biological Activity Overview
The biological activity of DMAPT can be categorized into several key areas:
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Anticancer Activity :
- DMAPT has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC3) cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.
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Antioxidant Properties :
- The thiol group in DMAPT contributes to its antioxidant activity, allowing it to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cells from damage that can lead to chronic diseases.
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Neuroprotective Effects :
- Preliminary studies suggest that DMAPT may offer neuroprotective benefits by reducing neuroinflammation and promoting neuronal survival, making it a candidate for further research in neurodegenerative diseases.
The mechanisms through which DMAPT exerts its biological effects include:
- Inhibition of NF-kB Pathway : DMAPT is known to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression. By blocking this pathway, DMAPT can reduce the expression of pro-inflammatory cytokines and survival factors in cancer cells.
- Modulation of Redox Status : The compound's thiol group participates in redox reactions, contributing to cellular homeostasis and influencing various signaling pathways involved in cell growth and death.
Table 1: Summary of Biological Activities of DMAPT
Biological Activity | Cell Line/Model | Mechanism | Reference |
---|---|---|---|
Anticancer | MCF7 | Induces apoptosis via NF-kB inhibition | |
Antioxidant | N/A | Scavenges free radicals | |
Neuroprotection | Neuronal cells | Reduces neuroinflammation |
Case Study: Anticancer Activity
In a study published in Cancer Research, DMAPT was tested on MCF7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer activity. The study highlighted the role of DMAPT in inducing apoptosis through caspase activation and PARP cleavage, confirming its potential as an anticancer agent.
Properties
IUPAC Name |
(2R)-2-(dimethylamino)propane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGOSVDPSCPNGS-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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